molecular formula C10H15BO3 B14070575 (4-Cyclohexylfuran-2-yl)boronic acid

(4-Cyclohexylfuran-2-yl)boronic acid

Cat. No.: B14070575
M. Wt: 194.04 g/mol
InChI Key: MPBHOEZOPPGNBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Cyclohexylfuran-2-yl)boronic acid is a high-value heterocyclic boronic acid ester serving as a critical building block in organic synthesis and medicinal chemistry. Its primary application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, where it acts as a key intermediate for the efficient construction of biaryl and other complex carbon-carbon bonds . This reactivity makes it indispensable for creating advanced chemical entities in pharmaceutical and materials science research. The unique structure, featuring a boronic acid group on a furan ring stabilized by a cyclohexyl substituent, is of significant interest in drug discovery. Boronic acids are recognized as bioisosteres of carboxylic acids, capable of improving the selectivity, physicochemical, and pharmacokinetic properties of lead compounds . They can behave as Lewis acids and form reversible complexes with biological targets, a mechanism exploited by FDA-approved boronic acid drugs like Bortezomib and Ixazomib for targeted therapy . Researchers value this compound for developing new therapeutic agents and synthetic methodologies. It is supplied for research and further manufacturing applications only. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H15BO3

Molecular Weight

194.04 g/mol

IUPAC Name

(4-cyclohexylfuran-2-yl)boronic acid

InChI

InChI=1S/C10H15BO3/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h6-8,12-13H,1-5H2

InChI Key

MPBHOEZOPPGNBX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CO1)C2CCCCC2)(O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

Palladium catalysts such as $$\text{Pd(dba)}2$$ (dibenzylideneacetone palladium) or $$\text{Pd(OAc)}2$$ (palladium acetate) are employed with ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) to enhance reactivity. The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with $$\text{B}2\text{pin}2$$ and reductive elimination to yield the boronic ester. Subsequent hydrolysis affords the boronic acid.

A typical procedure involves heating 4-cyclohexyl-2-bromofuran (1.0 equiv), $$\text{B}2\text{pin}2$$ (1.2 equiv), $$\text{Pd(OAc)}_2$$ (2 mol%), and dppf (4 mol%) in tetrahydrofuran (THF) at 80°C for 12 hours. After quenching with aqueous HCl, the product is extracted and purified via recrystallization. Reported yields for analogous furan boronic acids range from 60% to 85%.

Metal-Free Heteroatom-Directed C–H Borylation

Recent advances in metal-free borylation enable direct functionalization of C–H bonds. For (4-cyclohexylfuran-2-yl)boronic acid, the furan oxygen serves as a directing group to facilitate sp²-C–H activation.

Reaction Design and Conditions

Inspired by frustrated Lewis pair chemistry, BBr₃ acts as the boron source, while a bulky base (e.g., 2,6-lutidine) mitigates premature deactivation. The furan’s oxygen coordinates to BBr₃, forming a borate intermediate that undergoes 1,5-sigmatropic rearrangement to install the boron atom at the C2 position (Figure 1).

A representative protocol involves stirring 4-cyclohexylfuran (1.0 equiv) with BBr₃ (1.5 equiv) and 2,6-lutidine (2.0 equiv) in dichloromethane at −40°C for 6 hours. Quenching with ice water followed by acidification (pH 0.8–1.5) precipitates the boronic acid, which is isolated via filtration (yield: 70–90%).

Advantages Over Traditional Methods

This approach eliminates transition metals, reducing costs and purification steps. The reaction’s tolerance for diverse substituents, including halides and cyclic frameworks, makes it suitable for scalable synthesis.

Boronate Ester Transesterification

Transesterification of boronate esters with diols offers an alternative route. While less direct, this method benefits from mild conditions and high stereocontrol.

Synthesis of Boronate Esters

4-Cyclohexylfuran-2-yl trifluoroborate is prepared by treating 4-cyclohexylfuran with trimethyl borate in the presence of a Lewis acid (e.g., BF₃·OEt₂). The intermediate boronate ester is then transesterified with a diol (e.g., pinacol) under acidic conditions.

For example, refluxing 4-cyclohexylfuran (1.0 equiv) with trimethyl borate (3.0 equiv) and BF₃·OEt₂ (0.1 equiv) in toluene yields the trifluoroborate ester. Subsequent reaction with pinacol (1.2 equiv) in methanol at 25°C for 4 hours affords the pinacol boronate, which is hydrolyzed to the boronic acid using HCl (yield: 65–75%).

Stability Considerations

Boronate esters derived from cis-diols exhibit superior stability. For instance, six-membered boronic esters (e.g., those with 1,2-cyclohexanediol) are more stable than five-membered analogues, enabling easier handling and storage.

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield Advantages Limitations
Miyaura Borylation $$\text{B}2\text{pin}2$$, Pd catalyst 80°C, 12–24 h 60–85% Broad substrate scope Requires transition metals
Metal-Free C–H Borylation BBr₃, 2,6-lutidine −40°C, 6 h 70–90% Scalable, metal-free Sensitive to moisture
Boronate Transesterification Trimethyl borate, diols 25–80°C, 4–8 h 65–75% Mild conditions, high stability Multi-step synthesis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

  • (4-Formylfuran-2-yl)boronic Acid : Features a formyl group instead of cyclohexyl. The electron-withdrawing formyl group may lower pKa compared to cyclohexyl’s electron-donating effect, enhancing reactivity in aqueous environments .
  • (4-Bromofuran-2-yl)boronic Acid: Bromine’s electronegativity and moderate steric bulk could increase binding selectivity in cross-coupling reactions compared to cyclohexyl’s non-polar nature .

Physicochemical Properties

Compound Substituent Key Properties Applications
(4-Cyclohexylfuran-2-yl)boronic Acid Cyclohexyl (alkyl) High hydrophobicity, moderate steric bulk Potential enzyme inhibition, hydrophobic binding
4-Nitrophenyl Boronic Acid Nitro (electron-withdrawing) Low pKa (~8.2), reactive with H2O2 (rate = 0.0586 s⁻¹) Diagnostic assays, oxidative conversion
Phenyl Boronic Acid Phenyl (aromatic) Balanced solubility, pKa ~8.8 Diagnostic accuracy in bacterial assays
Triazole-Substituted Boronic Acids Triazole (heterocyclic) Improved MICs against β-lactamases via enhanced binding Antibiotic adjuvants

Acidity (pKa) and Reactivity

  • The cyclohexyl group’s electron-donating nature may raise the pKa of (4-cyclohexylfuran-2-yl)boronic acid compared to nitro- or fluorine-substituted analogues, reducing its ionization at physiological pH (7.4) .
  • In contrast, 4-nitrophenyl boronic acid’s low pKa (~8.2) enables efficient conversion to 4-nitrophenol under basic conditions, a trait less likely in the cyclohexyl derivative due to reduced electrophilicity .

Solubility and Stability

  • Compounds like [4-(4-propan-2-yloxyphenyl)phenyl]boronic Acid precipitate in RPMI culture medium, highlighting challenges with hydrophobic substituents. The cyclohexyl group may similarly reduce aqueous solubility, necessitating formulation optimization for in vitro studies .
  • Boronic acids with polar substituents (e.g., hydroxyl, methoxy) exhibit improved solubility and stability, whereas alkyl groups like cyclohexyl may require co-solvents or prodrug strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.